N-[3-(Naphthalen-1-yl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine
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Overview
Description
N-[3-(Naphthalen-1-yl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine is an organic compound characterized by its unique structure, which includes two naphthalene rings connected by a prop-2-en-1-ylidene group and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Naphthalen-1-yl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine typically involves the reaction of naphthalene derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of naphthalen-1-yl and naphthalen-2-yl derivatives with a prop-2-en-1-ylidene precursor, followed by the introduction of the hydroxylamine group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Naphthalen-1-yl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and acids (HCl, HBr) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines.
Scientific Research Applications
N-[3-(Naphthalen-1-yl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-(Naphthalen-1-yl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like naphthalene-1-amine and naphthalene-2-amine share structural similarities.
Hydroxylamine derivatives: Compounds such as N-hydroxybenzylamine and N-hydroxyphenylamine have similar functional groups.
Uniqueness
N-[3-(Naphthalen-1-yl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine is unique due to its specific combination of naphthalene rings and hydroxylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
114039-79-1 |
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Molecular Formula |
C23H17NO |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-(3-naphthalen-1-yl-1-naphthalen-2-ylprop-2-enylidene)hydroxylamine |
InChI |
InChI=1S/C23H17NO/c25-24-23(21-13-12-17-6-1-2-8-20(17)16-21)15-14-19-10-5-9-18-7-3-4-11-22(18)19/h1-16,25H |
InChI Key |
IKNPJCWWTAEGDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=NO)C=CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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